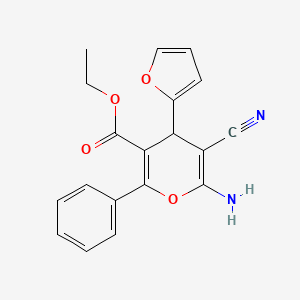

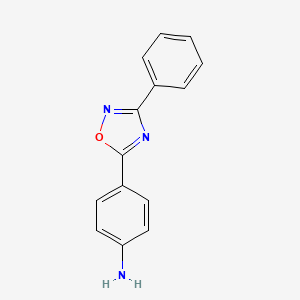

![molecular formula C20H21NO8 B2586594 [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 479356-89-3](/img/structure/B2586594.png)

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a carbamoyl group, and a 3,4,5-trimethoxybenzoate group . These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving 1,4-benzodioxane-6-amine and various sulfonyl chlorides in aqueous alkaline media . The resulting products were then treated with different alkyl/aralkyl halides in N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,3-dihydro-1,4-benzodioxin-6-yl group, for instance, is a cyclic structure with two oxygen atoms in the ring . The carbamoyl group (-CONH2) and the 3,4,5-trimethoxybenzoate group would add further complexity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the benzodioxin group could potentially undergo reactions with electrophiles, while the carbamoyl group could participate in reactions with nucleophiles .

Mécanisme D'action

Target of Action

The primary targets of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter .

Mode of Action

This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine in the nervous system .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can have downstream effects on various neurological processes, including memory and muscle control .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose is able to reach its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the concentration of acetylcholine in the nervous system . This can lead to enhanced neurotransmission, potentially improving memory and muscle control .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the synthesis of similar compounds has been carried out under specific pH conditions , suggesting that the compound’s activity might also be pH-dependent

Avantages Et Limitations Des Expériences En Laboratoire

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be optimized through the synthesis method. This compound has also been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, this compound has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Orientations Futures

There are several future directions for research on [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate. One area of research is the exploration of its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of research is the investigation of its mechanism of action, which could lead to the development of new drugs that target similar pathways. Additionally, further research is needed to determine the optimal conditions for the use of this compound in lab experiments, as well as its potential for clinical use.

Méthodes De Synthèse

The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. The resulting compound is then reacted with (2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl methylamine to produce this compound. The synthesis of this compound has been optimized to improve yield and purity.

Applications De Recherche Scientifique

Synthèse enzymatique

Les motifs chiraux du 2,3-dihydro-1,4-benzodioxane sont largement utilisés dans diverses substances médicinales et composés naturels bioactifs . La synthèse enzymatique efficace du motif chiral 2,3-dihydro-1,4-benzodioxane utilisant la lipase B de Candida antarctica modifiée a été rapportée . Cette recherche peut nous fournir une nouvelle stratégie pour l'évolution des enzymes .

Agents thérapeutiques

Des exemples notables d'agents thérapeutiques qui utilisent des motifs 2,3-dihydro-1,4-benzodioxane comprennent le prosympal, le dibozane, le pipéroxan et la doxazosine . Ces composés présentent des activités biologiques significatives .

Propriétés antihypertensives

Plusieurs 1,4-benzodioxanes ont montré des caractéristiques intrigantes en tant qu'agents bloquant α ou β, présentant des propriétés antihypertensives .

Affinité pour les récepteurs de la sérotonine

Certains de ces composés ont montré des affinités pour les récepteurs de la sérotonine impliqués dans la schizophrénie, les maux de tête et les crises de nerfs .

Traitement de la maladie d'Alzheimer

La synthèse de nouveaux sulfamides et de leurs dérivés N-substitués en tant qu'agents possibles pour le traitement de la maladie d'Alzheimer a été rapportée . L'activité d'inhibition des molécules synthétisées a été étudiée afin d'évaluer leur effet thérapeutique possible sur cette maladie .

Agent antibactérien

Cette molécule s'est avérée être le meilleur agent antibactérien contre B. subtilis (60,04% d'inhibition de la croissance du biofilm bactérien) et le deuxième plus actif contre E. coli (60,04%) .

Propriétés

IUPAC Name |

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO8/c1-24-16-8-12(9-17(25-2)19(16)26-3)20(23)29-11-18(22)21-13-4-5-14-15(10-13)28-7-6-27-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKDKDUSCZUTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

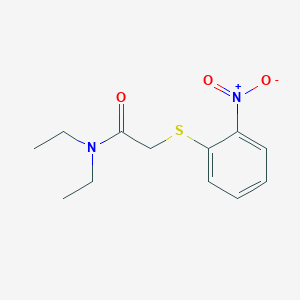

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)

![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)

![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

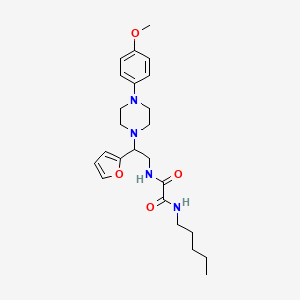

![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)

![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)

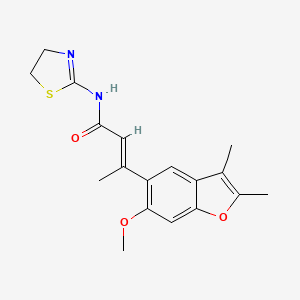

![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586529.png)